methyl 4-{[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate
Description
Methyl 4-{[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate is a sulfamoyl-substituted benzoate ester characterized by a complex substituent on the sulfamoyl nitrogen. Its molecular formula is C₁₉H₂₀N₅O₅S₃, with a calculated molecular weight of 438.4 g/mol. The structure comprises:
- A methyl benzoate core (C₈H₈O₂), providing ester functionality.
- A sulfamoyl group (NHSO₂), acting as a linker.
- A 2-hydroxyethyl substituent bearing dual thiophene rings (thiophen-2-yl and thiophen-3-yl), introducing steric bulk and electron-rich aromaticity.
The compound’s structural uniqueness lies in its hybrid aromatic-heterocyclic design, combining benzoate ester stability with thiophene-derived electronic properties. While its explicit biological activity remains uncharacterized in available literature, analogs with sulfamoyl benzoate scaffolds exhibit diverse applications, including enzyme inhibition (e.g., cytosolic phospholipase A2α) and pesticidal activity .
Properties
IUPAC Name |
methyl 4-[(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S3/c1-24-17(20)13-4-6-15(7-5-13)27(22,23)19-12-18(21,14-8-10-25-11-14)16-3-2-9-26-16/h2-11,19,21H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRAFNANGPNFGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzoate moiety, thiophene rings, and a sulfamoyl group. This unique combination contributes to its biological activity. The following table summarizes key structural features:
| Feature | Description |
|---|---|
| Chemical Formula | C16H16N2O4S2 |
| Molecular Weight | 368.44 g/mol |
| Functional Groups | Benzoate, Sulfamoyl, Hydroxy, Thiophene |
Antimicrobial Activity
Research indicates that compounds with thiophene derivatives often exhibit significant antimicrobial properties. A study assessing various thiophene-containing compounds found that many demonstrated moderate to strong antibacterial activity against several strains of bacteria. The specific mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
Case Study:
In a study published in the Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed an inhibition zone of 15 mm against S. aureus, indicating promising antibacterial properties (source: ).
Anticancer Activity
The compound has also been evaluated for anticancer properties, particularly in targeting carbonic anhydrase IX (CAIX), which is overexpressed in various tumors. In vitro studies have suggested that this compound exhibits selective inhibition of CAIX, leading to reduced tumor cell proliferation.
Research Findings:
A recent investigation into the compound's effects on cancer cell lines revealed that it induced apoptosis in CAIX-positive cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects (source: ).
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, preliminary studies suggest potential anti-inflammatory and analgesic activities. These activities may be attributed to the modulation of inflammatory pathways and pain receptors.
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally related sulfamoyl benzoate derivatives (Table 1), emphasizing substituent effects on molecular properties and applications.
Table 1. Structural and Functional Comparison of Methyl 4-Sulfamoylbenzoate Derivatives
Key Observations:
Substituent Complexity and Molecular Weight
- The target compound’s molecular weight (438.4 g/mol) exceeds simpler derivatives like LS-03205 (369.4 g/mol) due to its dual thiophene substituents. Compound 87, with a bulky indole group, is estimated to have a higher MW (~600 g/mol), highlighting how substituent bulk impacts pharmacokinetics .
Biological Activity and Substituent Effects Compound 87: The indole and hydroxyethoxyethyl groups confer lipophilicity, enhancing interaction with hydrophobic enzyme pockets (e.g., cytosolic phospholipase A2α) . Metsulfuron Methyl: Triazine substituents enable herbicidal activity by inhibiting acetolactate synthase in plants . LS-03205: The thiadiazole methoxy group introduces rigidity and planar geometry, which could influence binding specificity compared to the target’s flexible hydroxyethyl-thiophene motif .
Synthetic Challenges The synthesis of the target compound likely involves multi-step protection/deprotection strategies for the hydroxyl and thiophene groups, akin to methods used for Compound 87 (e.g., tetrabutylammonium fluoride-mediated deprotection in THF) .
Its lack of halogens (unlike brominated analogs in ) may reduce toxicity risks .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of methyl 4-{[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters such as temperature (typically 60–100°C), solvent polarity (e.g., DMF or THF for solubility), and stoichiometric ratios of intermediates like thiophene-substituted epoxides. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity. For example, the sulfamoyl coupling step may require anhydrous conditions to prevent hydrolysis . Post-synthesis, column chromatography with gradients of ethyl acetate/hexane is recommended for purification.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : and NMR to verify thiophene ring proton environments (δ 6.8–7.5 ppm) and ester carbonyl signals (δ ~165 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected ~453 g/mol based on analogous compounds).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry at the hydroxyethyl center, if single crystals are obtainable .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Based on structurally similar sulfonamides, this compound likely exhibits acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Emergency procedures should include rinsing exposed skin with water for 15 minutes and seeking medical evaluation. Toxicity data from analogous compounds suggest LD values >300 mg/kg (oral, rat), but specific testing is advised .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram-positive/negative bacteria). For cytotoxicity, use MTT assays on human cell lines (e.g., HEK293 or HeLa). Thiophene derivatives often target enzymes like cyclooxygenase or kinases; enzyme inhibition assays with fluorescence-based readouts are recommended .
Advanced Research Questions
Q. How can researchers resolve contradictory activity data between enzyme inhibition assays and cellular models?
- Methodological Answer : Contradictions may arise from poor cellular permeability or off-target effects. Strategies include:
- Permeability Assessment : Use Caco-2 monolayers or PAMPA assays to evaluate membrane penetration.
- Metabolite Profiling : LC-MS/MS to identify intracellular degradation products.
- Orthogonal Assays : Compare results from SPR (surface plasmon resonance) for direct target binding with cellular thermal shift assays (CETSA) to confirm target engagement in situ .
Q. What computational methods are effective for predicting the compound’s electronic interactions with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of targets like COX-2 or EGFR kinase. Density functional theory (DFT) calculations can model the electronic effects of thiophene substituents on sulfamoyl group reactivity. Solvent-accessible surface area (SASA) analysis may explain steric hindrance in binding pockets .
Q. How can structural modifications enhance the compound’s metabolic stability?
- Methodological Answer : Replace the methyl ester with a tert-butyl ester to reduce esterase-mediated hydrolysis. Introduce fluorine atoms at the thiophene 5-position to block cytochrome P450 oxidation. Validate modifications using:
- In Vitro Microsomal Stability Assays : Monitor parent compound depletion via LC-MS.
- Pharmacokinetic Profiling : Plasma half-life (t) and AUC measurements in rodent models .
Q. What advanced analytical techniques are required to characterize polymorphic forms of this compound?
- Methodological Answer : Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
